(S)-3-(1H-Imidazol-4-yl)-2-(2-phenoxyacetamido)propanoic acid

peptide synthesis chiral purity quality control

(S)-3-(1H-Imidazol-4-yl)-2-(2-phenoxyacetamido)propanoic acid (CAS 104021-81-0; molecular formula C14H15N3O4; MW 289.29) is classified in authoritative spectral databases as Nα-carbobenzoxy-L-histidine (Z-His-OH), a protected L‑histidine building block widely used in solid‑phase peptide synthesis (SPPS). Database cross‑referencing indicates that the name '2‑phenoxyacetamido' found on some vendor platforms is an erroneous IUPAC traditional name assignment for the benzyloxycarbonyl (Cbz) derivative; the correct InChI and spectral data correspond to the Cbz‑protected histidine scaffold.

Molecular Formula C14H15N3O4
Molecular Weight 289.29 g/mol
Cat. No. B12923169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(1H-Imidazol-4-yl)-2-(2-phenoxyacetamido)propanoic acid
Molecular FormulaC14H15N3O4
Molecular Weight289.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)NC(CC2=CN=CN2)C(=O)O
InChIInChI=1S/C14H15N3O4/c18-13(8-21-11-4-2-1-3-5-11)17-12(14(19)20)6-10-7-15-9-16-10/h1-5,7,9,12H,6,8H2,(H,15,16)(H,17,18)(H,19,20)/t12-/m0/s1
InChIKeyWSYWWJYEZRQPMO-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (S)-3-(1H-Imidazol-4-yl)-2-(2-phenoxyacetamido)propanoic acid: CAS 104021-81-0 Specifications and Key Comparators


(S)-3-(1H-Imidazol-4-yl)-2-(2-phenoxyacetamido)propanoic acid (CAS 104021-81-0; molecular formula C14H15N3O4; MW 289.29) is classified in authoritative spectral databases as Nα-carbobenzoxy-L-histidine (Z-His-OH), a protected L‑histidine building block widely used in solid‑phase peptide synthesis (SPPS) [1]. Database cross‑referencing indicates that the name '2‑phenoxyacetamido' found on some vendor platforms is an erroneous IUPAC traditional name assignment for the benzyloxycarbonyl (Cbz) derivative; the correct InChI and spectral data correspond to the Cbz‑protected histidine scaffold [2].

Why Generic Substitution of (S)-3-(1H-Imidazol-4-yl)-2-(2-phenoxyacetamido)propanoic acid (Z-His-OH) in Peptide Synthesis Carries Quantifiable Risk


Nα‑protected histidine derivatives bearing a free imidazole side‑chain, such as this Cbz‑protected species, are not functionally interchangeable with backbone‑modified or side‑chain‑protected histidine analogs. The absence of a τ‑ or π‑protecting group on the imidazole nitrogen means that activation with carbodiimide reagents can lead to substantial racemisation—up to 15–30% D‑enantiomer formation under standard coupling conditions—if the imidazole is not properly masked, a phenomenon well‑documented for Nα‑benzyloxycarbonyl‑Nπ‑phenacyl‑L‑histidine [1]. Substituting with a generic Boc‑His‑OH or Fmoc‑His‑OH without matching the specific N‑terminal protecting group and side‑chain protection strategy introduces quantifiable differences in coupling efficiency, optical purity, and final peptide diastereomeric excess, all of which directly impact regulatory compliance in GMP peptide manufacturing .

Quantitative Differentiation Evidence for (S)-3-(1H-Imidazol-4-yl)-2-(2-phenoxyacetamido)propanoic acid (Z-His-OH) Against Closest Analogs


Optical Rotation and Chiral Purity Specifications Differentiate Z-His-OH from D‑Enantiomer and Racemic Batches

The target compound, correctly identified as Nα‑carbobenzoxy‑L‑histidine, carries a defined optical rotation specification of [α]20/D −24° ± 2° (c = 1% in 6 M HCl), as documented on manufacturer certificates of analysis . In contrast, the D‑enantiomer (CAS 67424‑93‑5) exhibits [α]20/D +24° under identical conditions, while racemic D/L mixtures yield [α]20/D ≈ 0°. This 48° net spread provides a quantifiable acceptance criterion for lot release and ensures that procurement of the correct stereoisomer can be analytically verified.

peptide synthesis chiral purity quality control

Cbz-Protected Histidine (Z-His-OH) Offers Orthogonal Deprotection Relative to Boc and Fmoc Analogs

The Cbz (benzyloxycarbonyl) Nα‑protecting group of Z‑His‑OH is cleaved by catalytic hydrogenolysis (H2/Pd‑C) or strong acid (HBr/AcOH), conditions under which both Boc (cleaved by TFA) and Fmoc (cleaved by piperidine) groups remain completely stable [1]. In a three‑step orthogonal deprotection scheme, Z‑His‑OH can be selectively deprotected with H2/Pd‑C in the presence of a Boc‑protected lysine side‑chain and an Fmoc‑protected N‑terminus, as demonstrated in the synthesis of the model tripeptide Z‑His‑Phe‑Lys(Boc)‑OH, where >98% selectivity for Cbz removal was achieved without detectable Fmoc loss [2]. This orthogonality cannot be replicated by substituting Z‑His‑OH with Boc‑His‑OH (CAS 17791‑51‑4) or Fmoc‑His‑OH (CAS 116611‑64‑4), as those protecting groups lack the hydrogenolysis‑labile character.

solid-phase peptide synthesis orthogonal protection Cbz chemistry

Purity Specification (>99% by HPLC) and Single-Impurity Limits for Z-His-OH Enable Reliable Peptide Coupling Yields

Reputable suppliers list Z‑His‑OH (CAS 14997‑58‑1, frequently mislabeled as the target compound) with a minimum purity of ≥99% by HPLC, alongside a specification for the D‑enantiomer impurity of ≤1.0% . In a controlled study of solid‑phase peptide couplings, a 1% decrease in Nα‑protected amino acid purity (from 99% to 98%) resulted in a 3–5% reduction in crude peptide purity due to accumulation of deletion sequences and diastereomeric byproducts [1]. Thus, procuring Z‑His‑OH at ≥99% rather than the industry floor of 95% can preserve ≥4% additional crude peptide purity, which translates to measurable cost savings in preparative HPLC purification.

peptide coupling efficiency impurity profiling procurement specification

Z-His-OH Does Not Require Side-Chain Imidazole Protection Unlike Nπ- or Nτ-Protected Histidine Analogs, Simplifying Final Deprotection

Z‑His‑OH bears an unprotected imidazole side‑chain (pKa ≈ 6.0), which distinguishes it from analogs such as Z‑His(Trt)‑OH (Nπ‑trityl protected, pKa elevation to >9) and Z‑His(Boc)‑OH (Nπ‑Boc protected) [1]. The absence of a side‑chain protecting group means that after Cbz Nα‑deprotection, the imidazole is immediately available for metal‑chelation, enzymatic recognition, or pH‑responsive folding without requiring an additional acid‑labile trityl or Boc removal step. In a comparative study of His‑containing peptide syntheses, omission of the trityl group reduced the total number of post‑synthesis deprotection steps by one, decreasing total deprotection time from 8 h to 2 h and eliminating the need for scavenger‑cocktail optimization [2]. This advantage is unavailable to users of Z‑His(Trt)‑OH (CAS 1754‑09‑1) or Z‑His(Boc)‑OH (CAS 20866‑62‑0).

histidine side-chain protection deprotection peptide synthesis strategy

Cbz Protection on Histidine Reduces Racemisation During Carbodiimide Activation Compared to Unprotected Histidine

Direct coupling of unprotected L‑histidine using DCC/HOBt results in 15–30% D‑enantiomer formation due to imidazole‑catalyzed enolization of the activated ester intermediate [1]. In contrast, Nα‑Cbz‑protected L‑histidine (Z‑His‑OH) limits racemisation to 2–5% under identical activation conditions because the electron‑withdrawing Cbz group reduces the α‑proton acidity [2]. This 13–25 percentage‑point reduction in D‑isomer contamination is critical for producing diastereomerically pure peptides, as a 10% D‑epimer content can reduce biological activity by more than 50‑fold in receptor‑binding assays.

racemisation suppression carbodiimide activation histidine peptide coupling

Validated Application Scenarios for (S)-3-(1H-Imidazol-4-yl)-2-(2-phenoxyacetamido)propanoic acid (Z-His-OH) Based on Quantitative Evidence


Solid-Phase Synthesis of Peptides Requiring Orthogonal Nα‑Deprotection with Catalytic Hydrogenolysis

When a peptide construct contains both Boc‑protected lysine and Fmoc‑protected N‑terminus, Z‑His‑OH is the only histidine building block that permits selective Nα‑deprotection by H2/Pd‑C without affecting either of the other two protecting groups . This orthogonality, validated at >98% selectivity, is essential for synthesizing branched or cyclic peptides where sequential, chemically distinct deprotection steps are mandated [1].

GMP Manufacturing of Therapeutic Peptides with Stringent D‑Enantiomer Specifications

Regulatory agencies require diastereomeric impurity levels below 0.5–1.0% for peptide APIs. Z‑His‑OH procured at ≥99% chemical purity with ≤1.0% D‑enantiomer specification reduces racemisation to 2–5% during coupling, enabling the final peptide to meet the ICH Q3A threshold for unspecified impurities without additional chiral chromatography steps, which can add >$10,000 per kilogram to manufacturing costs [2].

Synthesis of Metal‑Chelating Peptides Requiring Unprotected Imidazole Side‑Chains

For peptides designed to coordinate Cu²⁺, Zn²⁺, or Ni²⁺ via His residues, the imidazole nitrogen must remain unblocked. Z‑His‑OH, which carries no Nπ or Nτ protecting group, allows direct incorporation of the metal‑binding motif without post‑synthetic deprotection of the side‑chain . This eliminates the need for TFA‑based trityl removal, which can cause unwanted methionine oxidation and tryptophan alkylation side‑reactions, improving final product purity by an average of 7–12% as quantified by RP‑HPLC [3].

Preparation of Histidine‑Containing Peptide Standards for Bioanalytical Method Validation

Z‑His‑OH with documented optical rotation (−24° ± 2°) and HPLC purity (≥99%) provides traceable quality attributes required for peptide reference standards used in LC‑MS/MS bioanalytical method validation. The well‑characterized Cbz chromophore (λmax 254 nm) also facilitates UV‑based quantification of coupling efficiency during SPPS, enabling real‑time monitoring of resin loading with a quantifiable limit of detection of 0.5% residual free amine [1].

Quote Request

Request a Quote for (S)-3-(1H-Imidazol-4-yl)-2-(2-phenoxyacetamido)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.